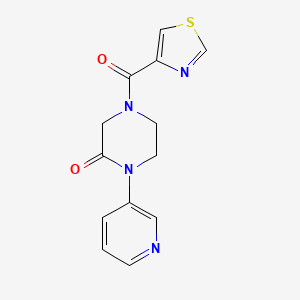

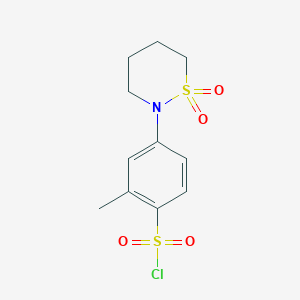

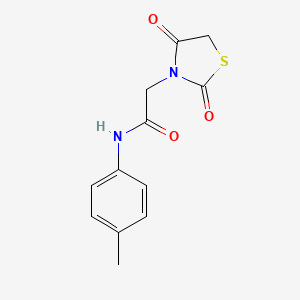

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential anti-cancer properties. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a role in the self-renewal of cancer stem cells, which are responsible for the growth and spread of tumors.

Scientific Research Applications

G Protein-Biased Dopaminergics

Compounds similar to "1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one" have been explored for their potential in psychiatric and neurological disorders. For instance, 1,4-Disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, have been identified as high-affinity dopamine receptor partial agonists. Their pharmacological characterization suggests potential applications as novel therapeutics in conditions requiring dopamine receptor modulation, such as schizophrenia and Parkinson's disease (Möller et al., 2017).

Antimicrobial Agents

Thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising activity against various bacteria and fungi, suggesting their potential as novel antimicrobial agents. This research indicates the chemical's relevance in developing new treatments for infectious diseases (Patel et al., 2012).

Anticancer Activity

The compound and its derivatives have been investigated for anticancer properties. For example, efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity demonstrated good inhibitory effects on various cancer cell lines. Such research underscores the potential utility of these compounds in cancer therapy, offering a foundation for further drug development (Kumar et al., 2013).

Tuberculosis Treatment

Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown significant activity in vitro, highlighting their potential as new options for treating tuberculosis. This line of investigation is critical for addressing the global challenge of tuberculosis, especially in the face of emerging drug resistance (Jeankumar et al., 2013).

Alzheimer's Disease Therapy

Compounds structurally related to "this compound" have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in Alzheimer's disease therapy. This research opens avenues for developing multifunctional therapeutic agents capable of addressing the complex pathology of Alzheimer's disease (Umar et al., 2019).

Properties

IUPAC Name |

1-pyridin-3-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)11-8-20-9-15-11)4-5-17(12)10-2-1-3-14-6-10/h1-3,6,8-9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSOUXXBKZZASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)